

The Aquatic Ecotoxicity of Metazachlor and its ESA Metabolite: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: metazachlor ESA

Cat. No.: B6595042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aquatic toxicity of the herbicide metazachlor and its principal environmental transformation product, metazachlor ethanesulfonic acid (ESA). While extensive data are available for the parent compound, a significant gap exists in the peer-reviewed literature regarding the specific aquatic toxicity of the ESA metabolite. This document summarizes the existing quantitative data for metazachlor, outlines the standard experimental protocols for aquatic toxicity testing, and discusses the environmental occurrence and potential implications of the ESA metabolite.

Comparative Aquatic Toxicity Data

Quantitative toxicity data for metazachlor are summarized below, categorized by trophic level. These data, primarily expressed as EC50 (median effective concentration), LC50 (median lethal concentration), and NOEC (no observed effect concentration), are crucial for environmental risk assessment.

Note: Despite extensive searches, no specific EC50 or LC50 values for the **metazachlor ESA** metabolite in aquatic organisms were found in the publicly available scientific literature. Regulatory assessments by agencies such as the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) have classified **metazachlor ESA** as "not relevant for EDCH" (water intended for human consumption), suggesting low concern for human health via drinking water.^[1] However, this classification does not directly translate to aquatic ecotoxicity.

Table 1: Aquatic Toxicity of Metazachlor to Algae and Macrophytes

Species	Endpoint (Duration)	Value (mg/L)	Reference
Pseudokirchneriella subcapitata (Green Alga)	ErC50 (72h)	0.031	[2]
Chlorella spp. (Green Alga)	EC50 (96h)	1.63	[2]
Lemna minor (Duckweed)	ErC50 (7d)	0.0028	
Filamentous green algae (Cladophora glomerata)	EC50	0.003 - 0.009	
Total Macrophyte Biomass	EC50	0.004	

Table 2: Aquatic Toxicity of Metazachlor to Invertebrates

Species	Endpoint (Duration)	Value (mg/L)	Reference
Daphnia magna (Water Flea)	EC50 (48h)	22.3	[2]
Daphnia magna (Water Flea)	NOEC (21d, reproduction)	0.1	
Chironomus riparius (Midge)	NOEC (28d, emergence)	5.7	
Procambarus virginalis (Marbled Crayfish)	-	More sensitive than Daphnia magna	[2]

Table 3: Aquatic Toxicity of Metazachlor to Fish

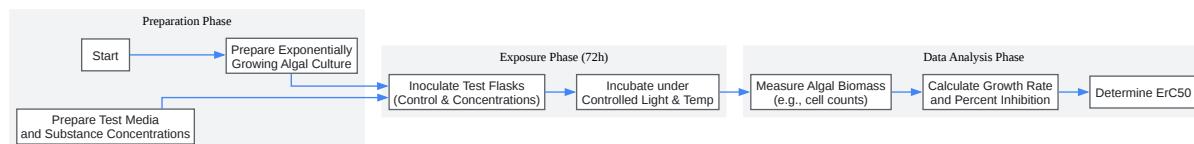
Species	Endpoint (Duration)	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50 (96h)	4.0	[2]
Oncorhynchus mykiss (Rainbow Trout)	NOEC (28d, early-life stage growth)	2.5	
Lepomis macrochirus (Bluegill Sunfish)	LC50 (96h)	15.0	[2]
Cyprinus carpio (Common Carp)	LC50 (96h)	15.0	[2]

Metazachlor ESA Metabolite: Environmental Fate and Toxicological Gaps

Metazachlor degrades in the environment to form several transformation products, with **metazachlor ESA** being a major and frequently detected metabolite in surface and groundwater.[\[3\]](#)[\[4\]](#) Studies have shown that **metazachlor ESA** can be more persistent and mobile than the parent compound, leading to its widespread presence in aquatic systems, sometimes at higher concentrations than metazachlor itself.[\[3\]](#)[\[4\]](#)

While the ecotoxicological risk of some pesticide metabolites can be higher than their parent compounds, there is a critical lack of publicly available data on the specific toxicity of **metazachlor ESA** to aquatic organisms. A study on the marbled crayfish (*Procambarus virginalis*) investigated the effects of metazachlor and its oxanilic acid (OA) metabolite, but not the ESA metabolite. This study found that both metazachlor and metazachlor OA caused significantly lower growth and delayed development.[\[2\]](#) Without direct toxicity studies on the ESA metabolite, a comprehensive comparative risk assessment remains challenging.

Standardized Experimental Protocols for Aquatic Toxicity Testing


The following sections detail the methodologies for standard aquatic toxicity tests as prescribed by the Organisation for Economic Co-operation and Development (OECD). These protocols are fundamental for generating the data presented in the tables above.

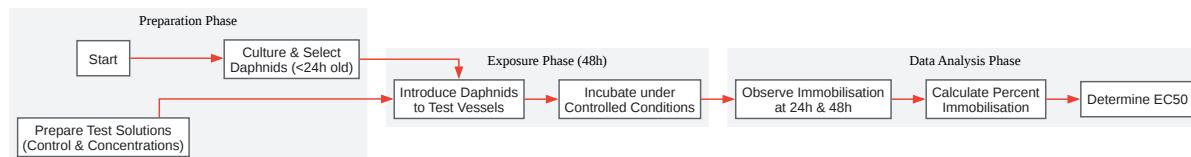
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

Methodology:

- Test Organism: Typically *Pseudokirchneriella subcapitata* or other green algae species.
- Test Duration: 72 hours.
- Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous, uniform illumination and controlled temperature. A series of concentrations is tested along with a control.
- Endpoint: The primary endpoint is the inhibition of growth, measured as a reduction in the average specific growth rate relative to the control. The EC50, the concentration causing a 50% reduction in growth rate, is calculated.

[Click to download full resolution via product page](#)


Diagram 1. Workflow for OECD 201 Algal Growth Inhibition Test.

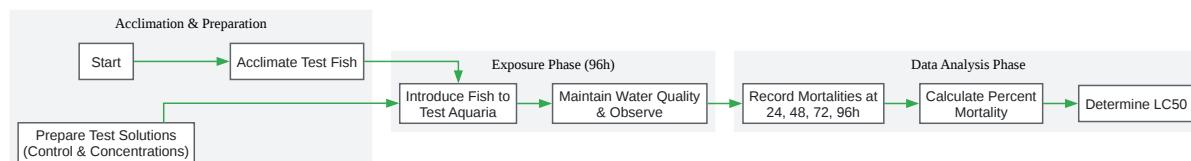
OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

- Test Organism: Daphnia magna (water flea), less than 24 hours old.
- Test Duration: 48 hours.
- Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system. A control group is maintained in clean water.
- Endpoint: The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours, and the EC50 for immobilization is calculated.

[Click to download full resolution via product page](#)


Diagram 2. Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

Methodology:

- Test Organism: Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Test Duration: 96 hours.
- Procedure: Fish are exposed to the test substance in a geometric series of concentrations under static, semi-static, or flow-through conditions. A control group is maintained in clean water.
- Endpoint: The primary endpoint is mortality. Observations are recorded at 24, 48, 72, and 96 hours. The LC50, the concentration that is lethal to 50% of the test fish, is determined.

[Click to download full resolution via product page](#)

Diagram 3. Workflow for OECD 203 Fish, Acute Toxicity Test.

Conclusion and Future Research Directions

Metazachlor exhibits moderate to high toxicity to a range of aquatic organisms, with algae and macrophytes being particularly sensitive. The available data for the parent compound allow for a robust environmental risk assessment. However, the significant lack of aquatic toxicity data for its major and persistent metabolite, **metazachlor ESA**, is a critical knowledge gap. Given that transformation products can sometimes be as or more toxic than the parent compound, future research should prioritize conducting standardized ecotoxicological studies on **metazachlor ESA** to enable a more complete and accurate assessment of the overall

environmental risk posed by the use of metazachlor. This is particularly important given the frequent detection of the ESA metabolite in aquatic environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Opinion of the ANSES on the relevance of pesticide metabolites in drinking water - Phytocontrol [phytocontrol.com]
- 2. researchgate.net [researchgate.net]
- 3. sitesv2.anses.fr [sitesv2.anses.fr]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Aquatic Ecotoxicity of Metazachlor and its ESA Metabolite: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6595042#comparative-toxicity-of-metazachlor-and-its-esa-metabolite-to-aquatic-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com